1,3-DIHYDRO-1-METHYL-3-(2-OXOPROPYLIDENE)-2H-INDOL-2-ONE
Overview
Description
1,3-DIHYDRO-1-METHYL-3-(2-OXOPROPYLIDENE)-2H-INDOL-2-ONE is an organic compound belonging to the class of indoles and derivatives. Indoles are a significant heterocyclic system in natural products and drugs, characterized by a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
The synthesis of 1,3-DIHYDRO-1-METHYL-3-(2-OXOPROPYLIDENE)-2H-INDOL-2-ONE typically involves the reaction of indole derivatives with appropriate reagents under specific conditions. One common method includes the reaction of indole with methyl vinyl ketone in the presence of a base, such as sodium hydride, to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1,3-DIHYDRO-1-METHYL-3-(2-OXOPROPYLIDENE)-2H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or methanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used, but typically include various functionalized indole derivatives.
Scientific Research Applications
1,3-DIHYDRO-1-METHYL-3-(2-OXOPROPYLIDENE)-2H-INDOL-2-ONE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-DIHYDRO-1-METHYL-3-(2-OXOPROPYLIDENE)-2H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
1,3-DIHYDRO-1-METHYL-3-(2-OXOPROPYLIDENE)-2H-INDOL-2-ONE can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, which may differ from those of other indole derivatives .
Properties
IUPAC Name |
1-methyl-3-(2-oxopropylidene)indol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8(14)7-10-9-5-3-4-6-11(9)13(2)12(10)15/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKBLHCEDVWPRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=C1C2=CC=CC=C2N(C1=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017451 | |
Record name | 1-Methyl-3-(2-oxopropylidene)indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70351-51-8 | |
Record name | 1-Methyl-3-(2-oxopropylidene)indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Supercinnamaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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